molecular formula C19H16AsN5O5 B12553553 (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid CAS No. 185693-01-0

(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid

Cat. No.: B12553553
CAS No.: 185693-01-0
M. Wt: 469.3 g/mol
InChI Key: NAZVPORAHRIUGF-UHFFFAOYSA-N
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Description

(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is a complex organic compound that features both arsonic acid and azo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid typically involves a multi-step process. The initial step often includes the preparation of the arsonic acid derivative, followed by the introduction of the azo group through a diazotization reaction. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the arsonic acid group.

    Reduction: Reduction reactions may target the azo group, converting it into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the arsonic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of dyes and pigments due to its azo functionality.

Mechanism of Action

The mechanism of action of (2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid involves its interaction with specific molecular targets. The arsonic acid group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The azo group may also play a role in its biological activity by undergoing reduction to form active intermediates.

Comparison with Similar Compounds

Similar Compounds

    Arsonic Acid Derivatives: Compounds like arsanilic acid share the arsonic acid functionality but lack the azo group.

    Azo Compounds: Compounds such as azobenzene contain the azo group but do not have the arsonic acid moiety.

Uniqueness

(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid is unique due to the combination of both arsonic acid and azo functionalities, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

185693-01-0

Molecular Formula

C19H16AsN5O5

Molecular Weight

469.3 g/mol

IUPAC Name

[2-[[N-anilino-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]arsonic acid

InChI

InChI=1S/C19H16AsN5O5/c26-20(27,28)17-8-4-5-9-18(17)22-24-19(23-21-15-6-2-1-3-7-15)14-10-12-16(13-11-14)25(29)30/h1-13,21H,(H2,26,27,28)

InChI Key

NAZVPORAHRIUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3[As](=O)(O)O

Origin of Product

United States

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